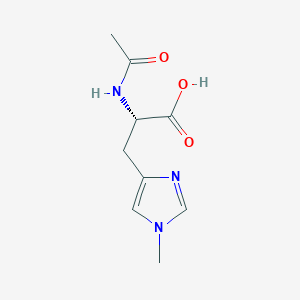

N-Acetyl-1-methyl-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

84285-33-6 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(1-methylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

GVRCKHXHWSYDEF-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of N Acetyl 1 Methyl L Histidine

Precursors and Substrates in Biological Synthesis

The biological synthesis of N-Acetyl-1-methyl-L-histidine is contingent upon the availability of several key precursor molecules. The fundamental structure is derived from the essential amino acid L-histidine. Subsequent modifications to this initial substrate require donors for both the methyl and acetyl functional groups.

The primary substrates involved in this anabolic pathway are:

L-Histidine : The foundational amino acid that provides the core imidazole (B134444) and amino acid structure.

S-adenosylmethionine (AdoMet) : The principal biological methyl group donor for the methylation of the imidazole ring. nih.gov

Acetyl Coenzyme A (Acetyl-CoA) : The primary donor of the acetyl group for the N-acetylation of the amino group. wikipedia.orgnih.gov

The synthesis is therefore a convergence of general amino acid metabolism, one-carbon metabolism (for the methyl group), and central carbon metabolism (for the acetyl group).

Table 1: Key Precursors and Their Roles in this compound Synthesis

| Precursor/Substrate | Chemical Family | Role in Synthesis |

|---|---|---|

| L-Histidine | Amino Acid | Provides the foundational molecular backbone. |

| S-adenosylmethionine (AdoMet) | Sulfonium Compound | Donates a methyl group for the imidazole ring methylation. nih.gov |

Key Enzymatic Activities in Anabolism

The anabolism of this compound is characterized by two critical enzymatic modifications of L-histidine: methylation and acetylation. While the precise order of these steps can be debated, evidence points towards a likely pathway where L-histidine is first methylated and the resulting intermediate is then acetylated.

The proposed enzymatic sequence is as follows:

Methylation of L-Histidine : A histidine-specific methyltransferase enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the N1 position (also known as the Nτ or π position) of the imidazole ring of L-histidine. nih.govresearchgate.net This reaction yields 1-methyl-L-histidine and S-adenosyl-L-homocysteine (AdoHcy). The enzymes responsible for methylating free histidine are less characterized than those that methylate histidine residues within proteins, such as SETD3 and METTL9. nih.govelifesciences.orgnih.gov

Acetylation of 1-methyl-L-histidine : The intermediate, 1-methyl-L-histidine, then serves as a substrate for an N-acetyltransferase. Specifically, Histidine N-acetyltransferase (EC 2.3.1.33) facilitates the transfer of an acetyl group from acetyl-CoA to the α-amino group of 1-methyl-L-histidine. researchgate.netnih.gov This final step produces this compound and Coenzyme A.

Role of Histidine N-Acetyltransferase (EC 2.3.1.33)

Histidine N-acetyltransferase (EC 2.3.1.33), also known as acetylhistidine synthetase, is a pivotal enzyme in this pathway. wikipedia.orgqmul.ac.uk It belongs to the family of acyltransferases. The primary, well-established function of this enzyme is the catalysis of the chemical reaction that forms N-acetyl-L-histidine from L-histidine and acetyl-CoA. qmul.ac.ukgenome.jp

The reaction is as follows: Acetyl-CoA + L-histidine ⇌ CoA + N-acetyl-L-histidine wikipedia.orgqmul.ac.uk

Crucially, recent research has demonstrated that this enzyme exhibits substrate flexibility. Studies on the human enzyme NAT16, a histidine acetyltransferase, have shown that it can effectively utilize both L-histidine and its methylated derivatives as substrates. researchgate.netnih.gov Specifically, 1-methyl-histidine was identified as an active substrate for NAT16, leading to the synthesis of this compound. researchgate.netnih.gov This finding is critical as it confirms the enzymatic machinery capable of producing the final target compound from a methylated precursor.

Table 2: Reaction Catalyzed by Histidine N-Acetyltransferase (EC 2.3.1.33)

| Enzyme | EC Number | Substrates | Products |

|---|

General Histidine Biosynthetic Pathways as a Precursor Source

The ultimate origin of the histidine backbone of this compound is the de novo biosynthesis of L-histidine itself. In organisms such as prokaryotes and fungi, L-histidine is synthesized through a complex, ten-step pathway. wikipedia.org This pathway is absent in humans, making histidine an essential amino acid that must be obtained from the diet. wikipedia.org

The biosynthesis of histidine begins with two key molecules: phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). slideshare.netbioone.org The pathway is metabolically significant as it connects amino acid synthesis with nucleotide metabolism. asm.orguwaterloo.ca

A simplified overview of the key stages in L-histidine biosynthesis includes:

Condensation : The pathway is initiated by the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase. slideshare.netbioone.org

Ring Opening and Rearrangement : The purine (B94841) ring of ATP is opened, and a series of enzymatic steps rearrange the molecule.

Imidazole Ring Formation : The imidazole ring of histidine is formed from a portion of the original ATP molecule. This process involves the enzyme imidazole glycerol-phosphate synthase, which also produces a byproduct, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), that re-enters purine biosynthesis. uwaterloo.ca

Final Modifications : A series of final reactions, including dehydration, transamination, and dephosphorylation, convert the intermediate imidazole glycerol-phosphate into L-histidine. asm.org

Table 3: Simplified Stages of L-Histidine Biosynthesis

| Stage | Key Reactants | Key Product/Intermediate | Significance |

|---|---|---|---|

| Initiation | ATP, PRPP | N'-5'-phosphoribosyl-ATP | Commits metabolites to the histidine pathway. bioone.org |

| Imidazole Ring Formation | Phosphoribulosylformimino-AICAR-P | Imidazole glycerol-phosphate | Forms the characteristic imidazole ring of histidine. asm.org |

Metabolism and Biotransformation of N Acetyl 1 Methyl L Histidine

Catabolic Pathways and Enzymatic Hydrolysis

The breakdown of N-acetyl-1-methyl-L-histidine primarily involves enzymatic hydrolysis, a chemical reaction that uses water to break down the compound.

Role of N-Acetyl-L-histidine Deacetylase (Anserinase, EC 3.4.13.5, formerly EC 3.5.1.34)

The enzyme responsible for the hydrolysis of N-acetyl-L-histidine and its derivatives is N-Acetyl-L-histidine deacetylase, also known as anserinase. nih.govcdnsciencepub.com This enzyme catalyzes the removal of the acetyl group from these compounds. Anserinase is found in various tissues and plays a crucial role in the degradation of imidazole (B134444) dipeptides like anserine. researchgate.netresearchgate.net The hydrolytic activity of anserinase is essential for releasing the constituent amino acids. nih.gov

Identification of Hydrolysis Products (e.g., 1-methylhistidine, beta-alanine)

The enzymatic hydrolysis of anserine, a dipeptide composed of β-alanine and 1-methylhistidine, by anserinase yields 1-methylhistidine and β-alanine as its primary products. nih.govhealthmatters.iosci-hub.box The liberation of these amino acids is a key step in the metabolism of anserine. nih.gov 1-methylhistidine is derived from the dietary intake of anserine, which is commonly found in poultry and fish. healthmatters.iohealthmatters.io

Compartmentalized Metabolism in Specific Tissues and Fluids (e.g., Ocular Fluid, Brain)

The metabolism of N-acetylated histidine compounds, including N-acetyl-L-histidine, demonstrates significant compartmentalization, particularly within the ocular fluid and brain of poikilothermic vertebrates. nih.govmdpi.comnih.gov In these organisms, N-acetyl-L-histidine (NAH) is synthesized in the lens and brain from L-histidine and acetyl-CoA. nih.govresearchgate.netnih.gov However, the tissues where it is synthesized, such as the lens, cannot hydrolyze it. nih.govnih.gov For its breakdown, NAH is transported to the ocular fluid, where a specific acylase cleaves it, releasing histidine. nih.govnih.gov This histidine is then taken back up by the lens for the re-synthesis of NAH, creating an energy-dependent cycle. nih.govnih.gov This compartmentalized metabolism is also observed in the brain of these animals. nih.gov While N-acetyl-L-histidine is prominent in the brain and eyes of poikilothermic vertebrates, it is found in much lower concentrations in homeothermic vertebrates like birds and mammals. nih.gov In skipjack tuna, a notable amount of this compound is present in the brain. researchgate.net

Intermediary Metabolism within the Broader Histidine and Acetylated Amino Acid Pathways

This compound is integrated into the broader metabolic pathways of both histidine and acetylated amino acids. Histidine metabolism is complex, involving several pathways such as protein synthesis, catabolism to glutamate, and the formation of histamine (B1213489) and histidine-containing dipeptides. mdpi.comcreative-proteomics.comreactome.orgnews-medical.net The acetylation of amino acids is a widespread post-translational modification that can influence various cellular processes. nih.govnih.govoup.com

The synthesis of N-acetylated amino acids involves the transfer of an acetyl group from acetyl-CoA, a central molecule in energy metabolism derived from the breakdown of carbohydrates, fats, and proteins. frontiersin.orgwikipedia.org Enzymes known as N-acetyltransferases (NATs) catalyze this reaction. nih.govfrontiersin.orgembopress.org The degradation of N-acetylated amino acids is carried out by hydrolases, such as acylases and deacetylases, which remove the acetyl group. frontiersin.orgacs.orgresearchgate.netresearchgate.net This reversible acetylation and deacetylation allows for the dynamic regulation of metabolic pathways. nih.gov

Association with Global N-Acetylated Amino Acid Profiles

This compound is part of the global profile of N-acetylated amino acids found in organisms. These profiles can vary between different tissues and organisms and are influenced by factors such as diet and metabolic state. healthmatters.iofrontiersin.org Studies have identified numerous acetylated proteins and amino acids involved in key metabolic pathways, including amino acid metabolism. nih.govfrontiersin.orgresearchgate.net The levels of specific N-acetylated amino acids, including N-acetyl-1-methylhistidine, have been associated with certain physiological and pathological conditions. For instance, elevated levels of several N-acetylated amino acids, including N-acetyl-1-methylhistidine, have been linked to chronic kidney disease. smpdb.caebi.ac.uk The gene NAT8, which codes for an N-acetyltransferase, has been associated with the levels of 14 different N-acetylated amino acids. smpdb.caebi.ac.uk

Cellular and Biochemical Functions of N Acetyl 1 Methyl L Histidine

Role in Osmoregulation and Water Homeostasis

N-Acetyl-1-methyl-L-histidine, as part of the broader family of N-acetylated amino acids, plays a significant role in maintaining cellular hydration, particularly in the ocular tissues of certain vertebrates. Its functions are intrinsically linked to the regulation of water balance, a critical process for cellular integrity and function.

A key proposed function of N-acetyl-L-histidine (NAH), a closely related compound, is its role in the "molecular water pump" (MWP) hypothesis, which is crucial for maintaining the dehydrated state of the eye lens in many poikilothermic (cold-blooded) vertebrates such as fish, amphibians, and reptiles. nih.govresearchgate.netmdpi.com The lens must remain highly dehydrated to ensure its transparency and prevent the formation of cataracts. nih.govresearchgate.netmdpi.com

The MWP hypothesis is based on the unique, compartmentalized metabolism of NAH in the eye. nih.govresearchgate.netfao.org NAH is synthesized within the lens cells from L-histidine and acetyl-CoA. nih.govmdpi.com However, the lens cells themselves lack the enzyme to break it down. nih.govresearchgate.netmdpi.com For its breakdown, NAH is transported out of the lens into the surrounding ocular fluid. nih.govresearchgate.netfao.org In the ocular fluid, an enzyme called N-acetylhistidine deacetylase (or acylase) hydrolyzes NAH back into L-histidine and acetate. nih.govgenome.jp The L-histidine is then actively transported back into the lens cells, where it can be re-synthesized into NAH, completing the cycle. nih.govresearchgate.netfao.org

This continuous, energy-dependent cycling of NAH creates a gradient, with high concentrations of NAH inside the lens and very low concentrations in the ocular fluid. nih.gov According to the MWP hypothesis, as each NAH molecule moves down its concentration gradient from the lens to the ocular fluid, it carries with it a significant number of water molecules. nih.govresearchgate.netnih.gov It has been calculated that each molecule of NAH may transport as many as 33 molecules of water out of the lens. nih.govresearchgate.netnih.gov This process effectively pumps water out of the lens against a water concentration gradient, thus maintaining its necessary state of dehydration. nih.govresearchgate.netfao.org

| Step | Location | Process | Key Molecules Involved | Primary Function |

|---|---|---|---|---|

| 1. Synthesis | Lens Cells | NAH is synthesized from its precursors. | L-histidine, Acetyl-CoA | Create a high intracellular concentration of NAH. |

| 2. Export | Lens to Ocular Fluid | NAH moves down its concentration gradient, carrying water with it. | N-acetyl-L-histidine (NAH), Water | Actively remove water from the lens. |

| 3. Hydrolysis | Ocular Fluid | NAH is broken down by a specific enzyme. | NAH, N-acetylhistidine deacetylase | Release water and regenerate L-histidine. |

| 4. Re-uptake | Ocular Fluid to Lens Cells | L-histidine is actively transported back into the lens. | L-histidine | Provide substrate for re-synthesis of NAH. |

The molecular water pump mechanism, driven by the cycling of N-acetyl-L-histidine, is a direct contributor to the dehydration of ocular tissues, particularly the lens. nih.govresearchgate.net The fish lens, for example, is a remarkably dehydrated tissue, containing about 51.5% water, while being surrounded by ocular fluids that are about 97.9% water. researchgate.net This significant difference in water content is essential for the optical clarity of the lens. researchgate.net

The continuous efflux of NAH from the lens, coupled with its associated water molecules, serves as a powerful mechanism to counteract the natural influx of water into the lens. nih.gov This process is considered a form of cellular osmoregulation, where NAH acts as a key osmolyte. nih.govresearchgate.net Research in salmon has shown that levels of NAH in the lens are significantly higher in saltwater fish compared to freshwater fish, suggesting its role in balancing the increased osmolality of the aqueous humor in a marine environment. researchgate.net Furthermore, studies have demonstrated a strong correlation between increased lens NAH concentrations and a reduced prevalence and severity of cataracts in salmon fed a histidine-enriched diet. mdpi.com This provides further evidence for the crucial role of the NAH-driven water pump in maintaining lens health and preventing opacification. researchgate.netmdpi.com

Interactions with Cellular Components and Biomolecules

The biochemical activity of this compound is defined by its interactions with various cellular components, particularly enzymes, and its inherent chemical properties.

The synthesis and degradation of N-acetylated histidines are governed by specific enzymatic reactions. N-acetyl-L-histidine is synthesized from L-histidine and acetyl coenzyme A (Ac-CoA) by the enzyme histidine N-acetyltransferase (HisAT). mdpi.comnih.gov The human enzyme responsible for this has been identified as NAT16, which adopts a double-GNAT (Gcn5-related N-Acetyltransferase) fold to bind its substrates. nih.govresearchgate.net The degradation of NAH is catalyzed by N-acetylhistidine deacetylase, which hydrolyzes the compound back to L-histidine and acetate. nih.govmdpi.comgenome.jp

A key feature of this compound is the presence of the imidazole (B134444) ring from its parent amino acid, histidine. The imidazole ring is known for its ability to chelate a variety of divalent transition metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺). nih.govmdpi.com This interaction is pH-dependent, as the nitrogen atoms in the ring must be deprotonated to bind to the metal ions. mdpi.com The ability to bind metal ions is a fundamental property of histidine and its derivatives, and it can influence cellular processes by affecting the availability and reactivity of these essential metal cofactors. nih.govnih.gov Histidine methylation can further alter these metal-chelating properties. nih.gov

N-terminal acetylation, the process of adding an acetyl group to the N-terminal amino group of a protein, is one of the most common protein modifications in eukaryotes. nih.govresearchgate.net This process is carried out by a family of enzymes known as N-terminal acetyltransferases (NATs). researchgate.net While this compound is a product of the acetylation of free L-histidine, the presence of N-acetylated amino acids in cells is part of the broader cellular machinery of protein acylation and turnover. researchgate.net

N-terminal acetylation is known to play a role in protecting proteins from degradation, thereby increasing their stability. researchgate.net The enzymes that catalyze these reactions often belong to the GNAT superfamily, which is characterized by a conserved structural fold and a common mechanism for binding the acetyl-CoA donor. researchgate.netresearchgate.net While this compound itself is a small molecule and not directly incorporated as a motif into proteins during translation, its synthesis and the enzymes involved are part of the larger landscape of acylation reactions that are fundamental to protein function and regulation. The study of small molecule acetylation provides insights into the substrate specificity and mechanisms of the acetyltransferase enzymes that also act on larger protein substrates. researchgate.net

Mechanistic Insights into Biological Activities in Non-Mammalian Models

N-acetyl-L-histidine is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates, including bony fish, amphibians, and reptiles. nih.govmdpi.com In these non-mammalian models, its concentration is significantly higher than in mammals, where N-acetyl-L-aspartate (NAA) is often the more abundant acetylated amino acid. nih.govmdpi.com

The most well-documented biological activity of NAH in these models is its function in the molecular water pump of the eye lens, as detailed previously. nih.govresearchgate.netfao.orgnih.govnih.gov This system represents a highly specialized adaptation for maintaining ocular health and function in these animals. The entire metabolic cycle, from synthesis in the lens to hydrolysis in the ocular fluid and subsequent re-uptake of histidine, appears to be a dynamic process with a clear physiological role in water homeostasis. researchgate.net

Beyond its role in the eye, high concentrations of NAH in the brain of poikilothermic vertebrates suggest it also functions as a major osmolyte in the central nervous system, helping to regulate cell volume in response to osmotic stress. nih.govnih.gov The phylogenetic distribution of NAH highlights a metabolic transition between poikilothermic and homeothermic (warm-blooded) vertebrates, where the primary acetylated amino acid in the brain shifts from NAH to NAA. nih.govmdpi.com This suggests an evolutionary adaptation in the biochemical strategies used for osmoregulation and other neurological functions. nih.gov

| Organism Group | Tissue | Primary Function of N-acetyl-L-histidine | Supporting Evidence |

|---|---|---|---|

| Poikilothermic Vertebrates (Fish, Amphibians, Reptiles) | Eye Lens | Molecular Water Pump (MWP) for dehydration and clarity. | Compartmentalized metabolism; high concentration gradient; correlation with cataract prevention. nih.govresearchgate.netmdpi.com |

| Poikilothermic Vertebrates (Fish, Amphibians, Reptiles) | Brain, Retina | Osmolyte for cellular volume regulation. | High concentrations found in these tissues. nih.govnih.gov |

| Teleost (Bony) Fish | Eye Lens | Adaptation to environmental salinity. | Higher NAH levels in saltwater vs. freshwater salmon. researchgate.net |

Analytical Methodologies for Characterization and Quantification of N Acetyl 1 Methyl L Histidine

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in isolating N-Acetyl-1-methyl-L-histidine from complex biological matrices and synthetic reaction mixtures, enabling its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. Reversed-phase HPLC, often coupled with an ion-pairing agent, is a commonly employed modality. For instance, a method analogous to the analysis of similar histidine derivatives could utilize a C18 column, such as a TSK-gel ODS-80Ts column (4.6 mm × 150 mm, 5 µm). researchgate.net

A typical mobile phase for such a separation would consist of an aqueous buffer and an organic modifier. For example, a mobile phase of 50 mmol/L potassium dihydrogen phosphate (B84403) at a pH of 3.4, containing 6 mmol/L of an ion-pairing agent like 1-heptanesulfonic acid, mixed with acetonitrile (B52724) in a 96:4 ratio, has been shown to be effective for related compounds. researchgate.net Detection is commonly achieved using a UV detector, typically in the low UV range of 200-220 nm. The use of an ion-pairing agent is crucial for retaining the polar this compound on the nonpolar stationary phase and achieving good peak shape.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | TSK-gel ODS-80Ts (C18) |

| Dimensions | 4.6 mm × 150 mm, 5 µm |

| Mobile Phase | 50 mmol/L KH2PO4 (pH 3.4) with 6 mmol/L 1-heptanesulfonic acid and Acetonitrile (96:4) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) in Synthetic Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of synthetic reactions producing this compound and for preliminary purity assessment. A standard TLC analysis would employ a silica (B1680970) gel 60 F254 plate as the stationary phase.

The choice of mobile phase is critical for achieving separation. A common solvent system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water, often in a ratio of 4:1:1 (v/v/v). Due to the polar nature of this compound, it will have a moderate retention factor (Rf) in such a system.

Visualization of the compound on the TLC plate is necessary as it is not colored. This is typically achieved by spraying the plate with a ninhydrin (B49086) solution followed by heating. Ninhydrin reacts with the primary amine of any unreacted L-histidine starting material to produce a characteristic purple color. This compound, being an N-acetylated amino acid, will not give a positive ninhydrin test. However, other visualization agents, such as potassium permanganate (B83412) stain or iodine vapor, can be used to visualize the product spot. A more specific method for imidazole-containing compounds involves derivatization with fluorescamine (B152294) and subsequent heating in a strong acid, which produces a fluorescent product detectable under UV light. nih.gov

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton MRS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Proton (¹H) NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Based on data from the closely related compound N-acetyl-L-histidine, the following proton chemical shifts can be anticipated for this compound in a neutral aqueous solution (D₂O) relative to a reference standard like DSS: nih.gov

Acetyl methyl protons (-COCH₃): A sharp singlet is expected around 1.9-2.1 ppm. For N-acetyl-L-histidine, a signal has been identified at approximately 1.963 ppm. nih.gov

β-protons (-CH₂-): These protons are diastereotopic and will appear as a multiplet, likely in the range of 2.9-3.2 ppm.

α-proton (-CH-): This proton will appear as a multiplet, typically a doublet of doublets, in the region of 4.4-4.7 ppm.

Imidazole (B134444) ring protons (C2-H and C4-H): The proton at the C2 position of the imidazole ring is expected to appear as a singlet downfield, around 7.5-8.0 ppm, while the C4 proton will also be a singlet, typically appearing more upfield, around 6.8-7.2 ppm.

N-methyl protons (-NCH₃): A singlet corresponding to the methyl group attached to the imidazole nitrogen is expected around 3.6-3.8 ppm.

Carbon-13 (¹³C) NMR would further confirm the carbon skeleton, with expected signals for the carboxylic acid carbon (~175 ppm), the amide carbonyl carbon (~172 ppm), the carbons of the imidazole ring (~115-135 ppm), the α-carbon (~53 ppm), the β-carbon (~28 ppm), the N-methyl carbon (~35 ppm), and the acetyl methyl carbon (~22 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl Methyl (-COCH₃) | ~1.9-2.1 | Singlet |

| β-protons (-CH₂-) | ~2.9-3.2 | Multiplet |

| N-methyl (-NCH₃) | ~3.6-3.8 | Singlet |

| α-proton (-CH-) | ~4.4-4.7 | Multiplet |

| Imidazole C4-H | ~6.8-7.2 | Singlet |

| Imidazole C2-H | ~7.5-8.0 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthetic Products

Infrared (IR) spectroscopy is a valuable technique for confirming the presence of key functional groups in synthesized this compound, providing evidence of a successful reaction. The IR spectrum would be characterized by the following absorption bands:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H stretch: A band around 3200-3400 cm⁻¹ corresponds to the N-H stretching of the amide group.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region are due to the stretching of the aliphatic and aromatic C-H bonds.

C=O stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid carbonyl will absorb around 1700-1730 cm⁻¹, while the amide carbonyl (Amide I band) will appear at a lower wavenumber, typically in the range of 1630-1680 cm⁻¹.

N-H bend: The amide II band, resulting from N-H bending and C-N stretching, is expected around 1510-1570 cm⁻¹.

C=C and C=N stretch: Vibrations of the imidazole ring will produce characteristic bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Advanced Metabolomic Profiling Approaches for Quantitative Analysis

In the context of metabolomics, the precise and sensitive quantification of this compound in biological fluids and tissues is often accomplished using advanced hyphenated techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This approach offers high selectivity and sensitivity, allowing for the detection and quantification of the compound even at low concentrations. The methodology involves:

Sample Preparation: Biological samples, such as plasma or tissue homogenates, are first subjected to a protein precipitation step, typically using a cold organic solvent like acetonitrile or methanol (B129727). This is followed by centrifugation to remove the precipitated proteins.

Chromatographic Separation: The supernatant is then injected into an LC system. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode. Alternatively, reversed-phase chromatography with an appropriate ion-pairing agent can be used.

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺ of this compound (m/z 212.1).

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion (m/z 212.1) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The transition from the precursor ion to a stable and abundant fragment ion provides high specificity for quantification. A stable isotope-labeled internal standard, such as N-Acetyl-1-(¹³C-methyl)-L-histidine, would be ideal for the most accurate quantification. A study on the quantification of 1- and 3-methylhistidine in plasma by HPLC-tandem mass spectrometry demonstrated the high sensitivity and accuracy of this technique for related compounds. nih.gov

This LC-MS/MS based metabolomic approach allows for the development of robust and high-throughput assays for the quantitative analysis of this compound in large-scale clinical and research studies.

Techniques for Investigating Molecular Interactions (e.g., Surface Plasmon Resonance, SPR)

Investigating the molecular interactions of this compound is essential for elucidating its biological functions. While specific studies on the molecular interactions of this compound using techniques like Surface Plasmon Resonance (SPR) are not documented in the current scientific literature, the principles of SPR make it a potentially valuable tool for this purpose.

Surface Plasmon Resonance is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. The technology is based on the phenomenon of surface plasmon resonance, which is sensitive to changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment, one interacting partner (the ligand) is immobilized on the sensor surface, and the other (the analyte) is flowed over the surface in a continuous stream. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.

For a small molecule like this compound, an SPR-based approach to studying its interactions would typically involve immobilizing a potential binding partner, such as a protein or enzyme, onto the sensor chip. This compound would then be introduced as the analyte in solution. The resulting sensorgram, a plot of the SPR signal versus time, can provide valuable information about the interaction, including:

Binding Affinity (KD): A measure of the strength of the interaction.

Association and Dissociation Rate Constants (ka and kd): Providing insights into the kinetics of the binding event.

Specificity: By testing the binding of other related molecules, the specificity of the interaction can be assessed.

Given that this compound is a derivative of the amino acid histidine, potential interaction partners could include enzymes involved in histidine metabolism, transport proteins, or receptors that recognize histidine or its derivatives. The versatility of histidine in protein interactions, involving cation-π, π-π stacking, and hydrogen-π interactions, suggests that its N-acetylated and methylated derivative could also participate in a range of specific molecular recognition events.

In the absence of specific experimental data for N-Acetyl-1--L-histidine, the application of SPR to study its molecular interactions remains a prospective but highly relevant approach. Future research employing this technique could provide significant insights into the functional roles of this intriguing molecule.

Chemical Synthesis and Derivatization Strategies for N Acetyl 1 Methyl L Histidine and Analogues

Laboratory Synthesis Approaches for N-Acetyl-1-methyl-L-histidine

The laboratory synthesis of this compound is a multi-step process that begins with the acetylation of L-histidine. This is followed by the selective methylation of the imidazole (B134444) ring.

A common method for the initial acetylation involves reacting L-histidine with acetic anhydride. gla.ac.uk This step yields N-acetyl-L-histidine. The subsequent methylation to introduce a methyl group at the 1-position (τ-position) of the imidazole ring requires careful control to ensure regioselectivity over the 3-position (π-position). One approach involves using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The base facilitates the deprotonation of the imidazole ring, enabling nucleophilic attack on the methyl iodide.

An alternative strategy for selective N-1 alkylation involves the initial protection of the α-amino and carboxyl groups of L-histidine. For example, N-α-Boc-L-histidine can be directly alkylated at the N-1 position using various alkyl halides in the presence of sodium hydride. researchgate.net This method provides a facile, one-step synthesis of N-α-Boc-1-alkyl-L-histidines with good yields. researchgate.net Following the methylation, any protecting groups are removed to yield the final product, this compound. Purification is typically achieved through chromatographic techniques to separate the desired isomer from potential side products like N-acetyl-3-methyl-L-histidine.

Preparation of Esters and Amides of N-Acetyl-L-histidine for Research Models

The preparation of esters and amides of N-acetyl-L-histidine is crucial for creating derivatives used in various research models, including studies on photo-oxidation. nih.govnih.govgovst.edu These modifications alter the physicochemical properties of the parent molecule, aiding in the investigation of biochemical reactions.

Esterification: The synthesis of N-acetyl-L-histidine esters, such as the methyl or ethyl ester, is a common derivatization. One method involves reacting N-acetyl-L-histidine with an alcohol, like methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. govst.educlearsynth.com For instance, N-acetyl-L-histidine ethyl ester can be synthesized by refluxing N-acetyl-L-histidine with ethanol and sulfuric acid. govst.edu These esters can serve as intermediates for further synthesis or as model compounds in mechanistic studies. nih.govresearchgate.net

Amide Formation: The synthesis of N-acetyl-L-histidine amides involves coupling the carboxylic acid group with an amine. For example, N-acetyl-L-histidine ethyl amide can be prepared by reacting N-acetyl-L-histidine ethyl ester with an ethylamine (B1201723) solution. govst.edu Standard peptide coupling reagents can also be employed for amide bond formation. The resulting amides, by mimicking a peptide bond, are valuable for studying the behavior of histidine residues within a protein context. govst.edu

Table 1: Synthesis of N-Acetyl-L-histidine Esters and Amides

| Derivative | Starting Materials | Reagents | Key Application |

|---|---|---|---|

| N-acetyl-L-histidine ethyl ester | N-acetyl-L-histidine, Ethanol | Sulfuric acid | Intermediate for amide synthesis, photo-oxidation models nih.govgovst.edu |

| N-acetyl-L-histidine ethyl amide | N-acetyl-L-histidine ethyl ester, Ethylamine | - | Photo-oxidation models mimicking peptide bonds govst.edu |

| N-α-acetyl-L-histidine methyl ester | N-α-acetyl-L-histidine, Methanol | - | Intermediate in the synthesis of N-arylhistidine derivatives researchgate.net |

Synthesis of Phosphorylated Derivatives of N-Acetylhistidine for Mechanistic Studies

Phosphorylated derivatives of N-acetylhistidine serve as stable mimics of the biologically important but labile phosphohistidine (B1677714). college-de-france.fr These analogues are instrumental in mechanistic studies of protein phosphorylation and dephosphorylation. umich.edu

The synthesis of phosphorylated N-acetylhistidine can be achieved by reacting N-acetylhistidine with phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidate. umich.edu These reactions can yield various phosphorylated species, including mono- and di-phosphorylated derivatives, which can then be separated and purified using techniques like ion-exchange chromatography. umich.edu

The stability of these synthetic analogues allows for detailed investigation of their hydrolysis kinetics and their roles in enzymatic reactions. umich.edu For example, the development of stable phosphohistidine analogues has been crucial for generating antibodies that can specifically recognize phosphohistidine, a key tool for studying histidine phosphorylation in cellular processes. college-de-france.fr These synthetic derivatives are essential for overcoming the challenges posed by the instability of natural phosphohistidine, thereby advancing our understanding of its biological functions. acs.orgnih.govnih.govresearchgate.net

Design of this compound Analogues for Investigating Specific Biochemical Reactions (e.g., Photo-oxidation Models)

The design and synthesis of this compound analogues are critical for elucidating the mechanisms of specific biochemical reactions, particularly photo-oxidation, where histidine residues are often targeted. nih.govnih.govgovst.edu By systematically modifying the structure of N-acetyl-L-histidine and its methylated derivatives, researchers can probe the roles of different functional groups.

For instance, converting the carboxylic acid and amino groups of histidine into amides creates a peptide-like structure. govst.edu This allows for the study of photo-oxidation in a context that more closely resembles a histidine residue within a protein. govst.edu Studies using model compounds like N-acetyl-L-histidine and its methyl ester have been instrumental in understanding the products and mechanisms of sensitized photo-oxidation. nih.gov

Recent research has also explored the dual behavior of histidine in sensitized photo-oxidation, where it can act as both a quencher of the photosensitizer's excited state and a substrate for oxidation. nih.gov The use of various histidine derivatives in these studies helps to dissect the complex reaction pathways, including the formation of different oxidation products and adducts. nih.gov These investigations, which rely on carefully designed analogues, are fundamental to understanding oxidative damage to proteins. nih.govresearchgate.net

Table 2: Examples of this compound Analogues and Their Research Applications

| Analogue Type | Modification | Research Focus |

|---|---|---|

| Ester Derivatives | Conversion of the carboxyl group to an ester | Investigating the role of the carboxyl group in photo-oxidation reactions. nih.gov |

| Amide Derivatives | Conversion of the carboxyl and amino groups to amides | Mimicking the peptide backbone to study photo-oxidation of histidine residues in a protein-like context. govst.edu |

| Varied Alkyl Groups | Replacing the N-1 methyl group with other alkyl substituents | Probing steric and electronic effects on the reactivity of the imidazole ring. |

Amino Acid Conjugation Methodologies for Histidine Derivatives

The conjugation of histidine derivatives to other amino acids or biomolecules is a key strategy for creating peptides and probes with specific functions. nih.gov Standard peptide synthesis methodologies are often employed for this purpose.

A common approach involves the use of protecting groups to prevent unwanted side reactions at the α-amino group and the imidazole ring of histidine. ontosight.aipeptide.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function. ontosight.aimedchemexpress.com For the imidazole ring, various protecting groups such as benzyloxymethyl (Bom) and trityl (Trt) are utilized to prevent side-chain acylation and racemization during coupling. peptide.comgoogle.com

The coupling of the protected histidine derivative with another amino acid or peptide is typically mediated by a coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. nih.gov After the desired peptide bond is formed, the protecting groups are removed to yield the final conjugated product.

More advanced techniques for site-selective conjugation at histidine residues have also been developed, including methods that leverage the unique reactivity of the histidine side chain for late-stage functionalization of unprotected peptides. nih.govresearchgate.netnih.gov These methodologies allow for the precise introduction of labels, drugs, or other moieties at specific histidine sites within a peptide or protein. nih.govuzh.ch

Advanced Research Perspectives and Future Directions in N Acetyl 1 Methyl L Histidine Studies

Unelucidated Mechanistic Aspects of its Biological Roles

Despite its identification in various tissues, the precise molecular mechanisms underlying the biological roles of N-Acetyl-1-methyl-L-histidine are not fully understood. It is known to be an N-acetyl-L-amino acid where the hydrogen at position 1 of the imidazole (B134444) ring is replaced by a methyl group. ebi.ac.uk In humans, it has been identified as a blood serum metabolite. ebi.ac.uk While its association with conditions like chronic kidney disease is emerging, where elevated levels correlate with a lower estimated glomerular filtration rate, the causative or consequential nature of this relationship is yet to be determined. smpdb.cahmdb.ca Future research should focus on elucidating the specific pathways and cellular targets through which this compound exerts its effects. For instance, its role as a potential biomarker for chronic kidney disease warrants deeper investigation into its handling by the kidneys and its impact on renal physiology. smpdb.cahmdb.ca

Integration of Omics Data in Comparative Biochemical Studies

The advent of high-throughput "omics" technologies, such as metabolomics, proteomics, and genomics, presents a powerful opportunity to unravel the complex biochemistry of this compound. Integrating these datasets can provide a more holistic understanding of its metabolic network and regulatory interactions. For example, metabolomic studies have successfully identified this compound in various biological samples and have begun to link its presence to specific genetic variants, such as the NAT8 gene. smpdb.ca

Future comparative biochemical studies should leverage multi-omics approaches to compare tissues and organisms with varying levels of this compound. This could reveal novel enzymatic pathways involved in its synthesis and degradation, as well as identify proteins and genes that are co-regulated with its abundance. For instance, untargeted metabolomic analysis of bovine mammary epithelial cells has shown alterations in various metabolites, including amino acids, upon L-histidine treatment, suggesting complex metabolic shifts that could be further explored in relation to this compound. nih.gov A recent study successfully used a multi-omics approach to analyze samples from individuals with respiratory syncytial virus (RSV) infection, highlighting the potential of this strategy to identify relevant biomarkers. ed.ac.uk

Further Elucidation of Phylogenetic Significance in Vertebrate Metabolism

This compound is related to N-acetyl-L-histidine (NAH), a compound with a notable phylogenetic distribution in vertebrates. nih.gov NAH is a major osmolyte in the brain and eyes of poikilothermic (cold-blooded) vertebrates like fish, amphibians, and reptiles, while it is present in much lower concentrations in homeothermic (warm-blooded) vertebrates. nih.govmdpi.com In contrast, N-acetyl-L-aspartate (NAA) is the predominant osmolyte in the brains of birds and mammals. nih.govmdpi.com The metabolic relationship and evolutionary trade-off between NAH and NAA across different vertebrate lineages are areas ripe for further investigation. nih.gov

Future research should aim to clarify the evolutionary pressures that led to the prominence of this compound and its related compounds in specific vertebrate groups. This could involve comparative studies of the enzymes responsible for their synthesis and degradation across a wide range of species. Understanding the phylogenetic distribution and metabolic roles of these acetylated amino acids could provide insights into fundamental aspects of vertebrate evolution and adaptation. nih.gov

Development of Enhanced Analytical Tools for Trace Analysis

Accurate and sensitive detection of this compound, especially at trace levels, is crucial for understanding its subtle but potentially important biological roles. Current analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in its identification. ebi.ac.ukresearchgate.net However, there is a continuous need for the development of more robust and sensitive analytical techniques.

Future efforts should focus on creating methods with lower limits of detection and quantification to enable the study of this compound in a wider range of biological matrices and at lower physiological concentrations. This could involve the development of novel derivatization reagents, more selective chromatographic columns, or advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) for improved specificity and sensitivity. nih.gov Enhanced analytical capabilities will be essential for validating its role as a biomarker and for exploring its function in various physiological and pathological states. researchgate.net

Exploration of its Roles in Diverse Non-Mammalian Biological Systems

While some research has focused on mammals, a significant gap exists in our understanding of this compound's function in non-mammalian organisms. As previously mentioned, the related compound N-acetyl-L-histidine is abundant in many poikilothermic vertebrates. nih.govmdpi.com Investigating the presence and role of this compound in these and other non-mammalian systems, such as insects, fungi, and bacteria, could reveal conserved or novel biological functions.

For instance, studies on various fish species have identified N-acetyl-L-histidine and other histidine-related compounds in tissues like the heart, brain, and skeletal muscle. researchgate.net Future research could extend this to specifically look for this compound and explore its potential roles in osmoregulation, antioxidant defense, or other physiological processes in these organisms. Such studies would not only broaden our fundamental knowledge of this compound but could also have implications for aquaculture and environmental biology.

Enzymatic Engineering and Biocatalysis Applications Related to its Metabolic Pathways

The enzymes involved in the synthesis and breakdown of this compound and related compounds represent potential targets for enzymatic engineering and biocatalysis. For example, histidine N-acetyltransferase, which synthesizes Nα-acetyl-histidine, and carnosine synthase are enzymes involved in the biosynthesis of imidazole-related dipeptides. mdpi.com Understanding the structure and function of the specific enzymes that produce this compound could allow for their modification to create novel biocatalysts. researchgate.net

Q & A

Q. What are the established protocols for synthesizing and characterizing N-Acetyl-1-methyl-L-histidine to ensure purity and structural integrity?

Synthesis typically involves acetylation and methylation of L-histidine under controlled conditions. Key steps include:

- Purification : Use reversed-phase HPLC or recrystallization to isolate the compound, followed by lyophilization for stability .

- Structural confirmation : Employ -NMR and -NMR to verify acetylation and methylation sites. Mass spectrometry (MS) further confirms molecular weight (±1 Da tolerance) .

- Purity assessment : Validate via high-resolution chromatography (≥95% purity) with UV detection at 210 nm, referencing pharmacopeial standards .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection limit ~0.1 ng/mL) and specificity in plasma or tissue homogenates. Use isotopically labeled analogs (e.g., -N-Acetyl-1-methyl-L-histidine) as internal standards .

- Derivatization methods : Pre-column derivatization with AccQ-Tag™ enhances UV/fluorescence detection in HPLC workflows .

- Validation : Follow ICH guidelines for linearity (R >0.99), precision (CV <15%), and recovery (85–115%) .

Q. How should researchers design controlled experiments to study the stability of this compound under varying pH and temperature conditions?

- Buffer systems : Test stability in phosphate-buffered saline (pH 2–9) at 25°C and 37°C. Monitor degradation via time-course sampling (0–72 hours) .

- Kinetic analysis : Use first-order decay models to calculate half-life () and activation energy () via Arrhenius plots .

- Protective strategies : Evaluate excipients (e.g., mannitol, trehalose) for lyophilized formulations to enhance shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the enzymatic interactions of this compound in different biological models?

- Variable isolation : Systematically test factors like enzyme isoforms (e.g., histidine acetyltransferase vs. deacetylase), cofactor availability (e.g., NAD), and substrate concentrations .

- Cross-model validation : Compare results in cell-free systems (e.g., recombinant enzymes), primary cell cultures, and in vivo models (e.g., zebrafish or murine systems) .

- Data triangulation : Integrate kinetic assays (e.g., , ), structural docking simulations, and mutagenesis studies to identify binding site discrepancies .

Q. What strategies are recommended for designing in vivo studies to assess the metabolic fate of this compound while minimizing confounding variables?

- Isotopic tracing : Administer - or -labeled compound and track metabolites via LC-MS or PET imaging in target tissues (e.g., brain, liver) .

- Dietary controls : Standardize animal diets to eliminate exogenous histidine sources. Use germ-free models to assess gut microbiota contributions .

- Pharmacokinetic modeling : Calculate AUC, , and clearance rates using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin®) .

Q. How should researchers address challenges in computational modeling of this compound’s interactions with histidine-modifying enzymes?

- Force field selection : Use AMBER or CHARMM for simulating acetylated histidine residues in enzyme active sites. Validate against crystallographic data (e.g., PDB entries) .

- Free energy calculations : Apply molecular dynamics (MD) with umbrella sampling or MM/PBSA to estimate binding affinities () .

- Machine learning : Train neural networks on kinetic datasets to predict enzyme inhibition/activation profiles .

Methodological Notes

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Ethical compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .

- Contradiction resolution : Apply causal analysis frameworks (e.g., Bradford Hill criteria) to evaluate biological plausibility and dose-response relationships in conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.